Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

Kinase Inhibition c-SRC Oncology

Kinase inhibitor programs often stall when scaffold substitution erodes potency. Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate (CAS 350989-95-6) solves this with a validated 4-(4-tert-butylphenyl) motif that confers potent c-SRC inhibition (IC50 = 13 nM) and a distinct LogP of 4.66-ideal for SAR and ADME optimization. • Active Scaffold: Confirmed c-SRC inhibitor with IC50 = 13 nM, providing a robust starting point for kinase-focused medicinal chemistry. • Differentiated Physicochemistry: LogP 4.66 (ΔLogP +1.27 vs. 4-phenyl analog) enables controlled studies of lipophilicity-driven membrane permeability and metabolic stability. • Versatile Building Block: Reacts readily to generate thieno[2,3-d]pyrimidine libraries for kinome selectivity profiling. Supplied with full analytical documentation. In stock for immediate global dispatch.

Molecular Formula C16H19NO2S
Molecular Weight 289.4 g/mol
CAS No. 350989-95-6
Cat. No. B1362128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
CAS350989-95-6
Molecular FormulaC16H19NO2S
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
InChIInChI=1S/C16H19NO2S/c1-16(2,3)11-7-5-10(6-8-11)12-9-20-14(17)13(12)15(18)19-4/h5-9H,17H2,1-4H3
InChIKeyVJJSQHYNOYFKHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate (CAS 350989-95-6) as a Key Intermediate for Medicinal Chemistry and c-SRC Kinase Inhibitor Research


Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate (CAS 350989-95-6) is a synthetically versatile thiophene-3-carboxylate derivative with the molecular formula C₁₆H₁₉NO₂S and a molecular weight of 289.39 g/mol . Characterized by a central thiophene ring substituted at the 4-position with a bulky 4-tert-butylphenyl group, at the 2-position with a nucleophilic amino group, and at the 3-position with a methyl ester, it serves as a key building block in organic synthesis and pharmaceutical research . This specific substitution pattern is of significant interest due to its confirmed biochemical activity as a potent inhibitor of the c-SRC kinase (IC₅₀ = 13 nM) [1].

Why Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate Cannot Be Casually Substituted: The Critical Role of the 4-tert-Butylphenyl Substituent in Enhancing Lipophilicity and Targeting Kinase Inhibition


In scientific and industrial procurement, substituting a seemingly generic 2-aminothiophene-3-carboxylate scaffold without careful evaluation can lead to significant project setbacks due to altered physicochemical properties and loss of specific biological activity. The 4-(4-tert-butylphenyl) moiety in methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate is not a trivial appendage; its unique bulk and lipophilicity are key to its performance profile. For instance, this substitution pattern is directly associated with the compound's potent c-SRC kinase inhibitory activity (IC₅₀ = 13 nM) [1]. Simply substituting it with a less lipophilic or smaller aryl group, such as an unsubstituted phenyl (as in CAS 67171-55-5) or a 4-fluorophenyl analog, would dramatically alter the molecule's physicochemical properties—most notably its LogP—which in turn affects target binding, membrane permeability, and overall pharmacological behavior [2].

Quantitative Evidence for Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate (CAS 350989-95-6): A Comparative Analysis of Potency and Physicochemical Properties


High-Affinity c-SRC Kinase Inhibition: A Direct Quantitative Comparison with Unsubstituted and Other 4-Aryl Analogs

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate exhibits potent, low-nanomolar inhibitory activity against the c-SRC kinase. This represents a significant differentiation point compared to simpler 2-aminothiophene-3-carboxylate analogs. In a cellular growth inhibition assay using mouse NIH/3T3 cells expressing human c-SRC, this compound demonstrated an IC₅₀ of 13 nM [1]. While direct head-to-head data for an exact analog in the same assay is not available, this value provides a baseline for class-level comparison. Other 2-amino-4-arylthiophene-3-carboxylate derivatives have shown varied activities; for instance, analogs optimized for adenosine A1 receptor allosteric enhancement often display micromolar potencies, while those targeting ANO1 channels also show inhibition in the low micromolar to nanomolar range, underscoring that the specific substitution pattern is crucial for achieving high potency against particular kinase targets [2].

Kinase Inhibition c-SRC Oncology Cell Signaling

Enhanced Lipophilicity (LogP) as a Key Differentiator from 4-Phenyl Analogs

The presence of the 4-tert-butyl group on the phenyl ring significantly increases the lipophilicity of methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate compared to its unsubstituted 4-phenyl analog. The calculated LogP for the target compound is 4.66 [1]. In contrast, the unsubstituted analog, methyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 67171-55-5), has a reported LogP of 3.39 [2]. This difference of 1.27 LogP units translates to an approximately 18.6-fold increase in lipophilicity, which has profound implications for membrane permeability, plasma protein binding, and overall pharmacokinetic profile.

Physicochemical Properties Lipophilicity LogP ADME

Confirmed Utility as a Synthetic Building Block for Complex Heterocycles

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate serves as a versatile intermediate for synthesizing more complex heterocyclic systems, a role it shares with the broader class of 2-aminothiophene-3-carboxylate esters . Its specific substitution pattern, however, imparts unique reactivity and structural features to downstream products. The 2-amino and 3-carboxylate groups are ideally positioned for cyclocondensation reactions, for instance, to form thieno[2,3-d]pyrimidin-4-ones, a privileged scaffold in medicinal chemistry [1]. Unlike analogs with smaller substituents, the bulky tert-butylphenyl group can influence the regioselectivity and yield of these subsequent reactions, as well as the conformational bias of the resulting fused ring systems.

Organic Synthesis Thienopyrimidines Heterocyclic Chemistry Chemical Building Block

Distinct Potential for Hydrogen Bonding and Ionic Interactions via the Free 2-Amino Group

Unlike certain 2-substituted or N-acylated analogs, methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate features a free, primary amino group at the 2-position of the thiophene ring . This functional group is a strong hydrogen bond donor and can also participate in ionic interactions with acidic residues in a protein's active site, such as the conserved aspartate in kinase catalytic domains. This contrasts with 2-unsubstituted thiophenes or those with N-alkyl or N-acyl modifications, which would either lose this binding capability or have altered electronic properties [1]. This feature is a critical determinant of its observed biological activity, including its potent inhibition of c-SRC kinase [2].

Molecular Recognition Binding Interactions Drug Design

High-Value Research Applications for Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate (CAS 350989-95-6) Based on Differentiated Evidence


Development of Novel c-SRC Kinase Inhibitors for Oncology and Fibrotic Diseases

Procurement is strongly indicated for research groups engaged in structure-activity relationship (SAR) studies of c-SRC kinase inhibitors. The compound's potent IC₅₀ of 13 nM provides a validated starting point for medicinal chemistry optimization aimed at improving selectivity, pharmacokinetic properties, or overcoming resistance [1]. The distinct LogP of 4.66, compared to 3.39 for the unsubstituted analog, offers a specific physicochemical profile for modulating drug-like properties [2].

Synthesis of Thieno[2,3-d]pyrimidine-Focused Libraries for Kinase Profiling

As a versatile building block, this compound is ideal for generating small, focused libraries of thieno[2,3-d]pyrimidines, a privileged scaffold in kinase drug discovery . The presence of the bulky 4-tert-butylphenyl group introduces steric bulk that can be exploited to gain selectivity within the kinome by targeting unique hydrophobic pockets adjacent to the ATP-binding site [3].

Comparative ADME Studies to Elucidate the Impact of Lipophilic Substituents on Bioavailability

The quantifiable difference in LogP (ΔLogP = +1.27) between this compound and its 4-phenyl analog makes it an excellent tool compound for investigating the role of lipophilicity in membrane permeability, metabolic stability, and plasma protein binding [2]. Researchers can use this pair of compounds to probe fundamental ADME principles in a controlled experimental system [4].

Chemical Biology Probe for Investigating Kinase-Dependent Cellular Signaling Pathways

Given its potent activity against c-SRC, a key signaling hub, this compound can be utilized as a chemical probe to dissect SRC-dependent pathways in various cellular models, provided appropriate counter-screens for selectivity are employed [1]. Its high LogP may also facilitate its use in assays requiring enhanced cell penetration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.